molecular formula C15H13N3O3S B194158 4-Hydroxyfenbendazole CAS No. 72447-64-4

4-Hydroxyfenbendazole

Cat. No. B194158
CAS RN: 72447-64-4
M. Wt: 315.3 g/mol
InChI Key: KFNQNAKZKBFJAZ-UHFFFAOYSA-N
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Description

4-Hydroxyfenbendazole, also known as FBZ-OH or fenbendazole hydroxide, belongs to the class of organic compounds known as 2-benzimidazolylcarbamic acid esters . These are aromatic heteropolycyclic compounds that contain a carbamic acid ester group .


Synthesis Analysis

The synthesis of 4-Hydroxyfenbendazole and similar compounds involves various processes. For instance, the reaction involves O-alkylation of 4-hydroxycarbazole using methyl 5-bromovalerate results in 2, which on hydrolysis followed by coupling reaction with different primary and secondary amines leads to the formation of 4a–q .


Molecular Structure Analysis

The 4-Hydroxyfenbendazole molecule contains a total of 37 bond(s) . It is a member of the class of benzimidazoles that is fenbendazole in which the hydrogen at position 4 on the phenyl ring has been replaced by a hydroxy group .

Scientific Research Applications

Metabolic Pathway and Enzyme Involvement

4-Hydroxyfenbendazole, a metabolite of fenbendazole, is primarily metabolized by CYP2C19 and CYP2J2 enzymes in human liver microsomes. The study by Wu et al. (2013) in "Antimicrobial Agents and Chemotherapy" provides insights into the enzymatic pathways involved in the metabolism of fenbendazole to 4-Hydroxyfenbendazole (Wu et al., 2013).

Analysis and Detection Techniques

Techniques for analyzing 4-hydroxybenzoates, related to 4-Hydroxyfenbendazole, were developed using mass spectrometry. Lee et al. (2017) in "Scientific Reports" describe a derivatization-enhanced detection strategy for these compounds, which can be applied to screening in commercial products (Lee et al., 2017).

Environmental Impact and Ecotoxicity

A study by Venancio et al. (2020) in "Environmental Science and Pollution Research" investigated the degradation of benzimidazoles, including fenbendazole, and its metabolites like 4-Hydroxyfenbendazole, assessing their environmental impact and ecotoxicity (Venancio et al., 2020).

Application in Nanotechnology

In nanotechnology, Panwar et al. (2010) in the "International Journal of Nanomedicine" discuss the encapsulation of albendazole, a similar compound to fenbendazole, in nanosize liposomes. This encapsulation technology could be applicable for 4-Hydroxyfenbendazole in targeted drug delivery systems (Panwar et al., 2010).

Safety And Hazards

Fenbendazole is poorly absorbed from the gastrointestinal tract in most species. The LD50 in laboratory animals exceeds 10 g/kg when administered orally . Given its low toxicity and high tolerability among different species, the possibility of repurposing it as a drug to treat cancer in humans has been proposed .

Future Directions

4-Hydroxybenzoic acid, a related compound, has recently emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc . Over the past years, a variety of biosynthetic techniques have been developed for producing the 4-HBA and 4-HBA-based products .

properties

IUPAC Name

methyl N-[6-(4-hydroxyphenyl)sulfanyl-1H-benzimidazol-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-21-15(20)18-14-16-12-7-6-11(8-13(12)17-14)22-10-4-2-9(19)3-5-10/h2-8,19H,1H3,(H2,16,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNQNAKZKBFJAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20222747
Record name 4-Hydroxyfenbendazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20222747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxyfenbendazole

CAS RN

72447-64-4
Record name p-Hydroxyfenbendazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72447-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxyfenbendazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072447644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxyfenbendazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20222747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxyfenbendazole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S2H5DAY7G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
M Murray, AM Hudson, V Yassa - Chemical research in toxicology, 1992 - ACS Publications
… Most interestingly, however, 4'-hydroxyfenbendazole (IV) was a quite potent inhibitor of these three pathways of microsomal androstenedione hydroxylation (Figure 2). ICW values were …
Number of citations: 68 pubs.acs.org
BJ Henry, D Patel, C Henry, MZ Brym… - Biomedical …, 2023 - Wiley Online Library
… fenbendazole sulfone (FBZ-SO2), and 4-hydroxyfenbendazole (FBZ-OH). A fourth product fenbendazole amine (FBZ-NH2) has been found in the urine of some species (Short et al., …
Z BEN‐ZVI, E Gussarsky… - Journal of veterinary …, 1996 - Wiley Online Library
… 4 of the aromatic ring, to 4-hydroxyfenbendazole or by oxidation of the sulfur atom to … of 4'-hydroxyfenbendazole predominates and, thus, oxfendazole and fenbendazole sulfone …
Number of citations: 9 onlinelibrary.wiley.com
D Brandon, A Bates, R Binder… - Food and agricultural …, 2002 - Taylor & Francis
A monoclonal antibody-based ELISA was developed for fenbendazole, a widely used benzimidazole anthelmintic, with approved uses in cattle and other food animals. The antibody …
Number of citations: 3 www.tandfonline.com
DL Brandon, RG Binder, AH Bates… - Journal of Agricultural …, 1994 - ACS Publications
A monoclonal antibody has been prepared that binds the major benzimidazole anthelmintic drugs, including albendazole, fenbendazole, oxfendazole, and several of their metabolites. …
Number of citations: 50 pubs.acs.org
MD Rose - Analyst, 1999 - pubs.rsc.org
A method for the determination of nine compounds closely related to oxfendazole has been developed for the monitoring of residues in food. The method is based on a multi-residue …
Number of citations: 28 pubs.rsc.org
W De Jaeghere, BG De Geest, J Van Bocxlaer… - European Journal of …, 2013 - Elsevier
… It is a prodrug that is metabolized in vivo to fenbendazole and further to oxfendazole, 4-hydroxyfenbendazole, 4-hydroxyfendazole, and an inactive metabolite fenbendazolesulfone [15], …
Number of citations: 10 www.sciencedirect.com
MD Rose, G Shearer… - Food Additives & …, 1997 - Taylor & Francis
The heat stability of the anthelmintic oxfendazole in water, cooking oil and as incurred residues in cattle liver was investigated. Some evidence of instability was found in boiling water …
Number of citations: 32 www.tandfonline.com
YH Jung, DC Lee, JO Kim, JH Kim - Xenobiotica, 2022 - Taylor & Francis
Fenbendazole (FBZ), a benzimidazole carbamate anthelmintic, has attracted attention for its antitumor activity. This study examined the metabolic characteristics of FBZ in humans …
Number of citations: 3 www.tandfonline.com
CR Gardner, V Mishin, JD Laskin… - Toxicological …, 2012 - academic.oup.com
… Metabolites of fenbendazole, including oxfendazole and 4′-hydroxyfenbendazole are potent inhibitors of the cyp1a enzyme family in rat microsomes in vitro (Murray et al., 1992). …
Number of citations: 12 academic.oup.com

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